N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a benzenesulfonamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
-
Step 1: Synthesis of 4-Chloroaniline
Reaction: Chlorination of aniline.
Conditions: Aniline is treated with chlorine gas in the presence of a catalyst such as ferric chloride.
-
Step 2: Synthesis of 2,3-Dimethylaniline
Reaction: Methylation of aniline.
Conditions: Aniline is reacted with methyl iodide in the presence of a base like potassium carbonate.
-
Step 3: Formation of Benzenesulfonamide
Reaction: Sulfonation of benzene.
Conditions: Benzene is treated with sulfuric acid to form benzenesulfonic acid, which is then converted to benzenesulfonamide using ammonia.
-
Step 4: Coupling Reaction
Reaction: The 4-chloroaniline and 2,3-dimethylaniline are coupled with benzenesulfonamide.
Conditions: This step typically involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
-
Step 5: Acetylation
Reaction: The final step involves acetylation of the coupled product.
Conditions: Acetic anhydride is used in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dimethylphenyl ring.
Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Products: Oxidation typically yields carboxylic acids or ketones.
-
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonamide group.
Reagents: Sodium borohydride or lithium aluminum hydride.
Products: Amines or reduced sulfonamides.
-
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Reagents: Halogens, nitrating agents, or sulfonating agents.
Products: Halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s aromatic rings can engage in π-π interactions with protein residues, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)acetamido]acetamide
- N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]propionamide
Uniqueness
Compared to similar compounds, N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is unique due to its specific combination of functional groups. The presence of both a chlorophenyl and a dimethylphenyl group, along with the benzenesulfonamido moiety, provides distinct chemical properties and reactivity patterns. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity is required.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile applications From its synthesis to its various chemical reactions and applications in multiple fields, this compound exemplifies the intricate interplay of organic chemistry and practical utility
Properties
Molecular Formula |
C22H21ClN2O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)25(29(27,28)20-8-4-3-5-9-20)15-22(26)24-19-13-11-18(23)12-14-19/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
YHYFAKHYMKZCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.